6-amino-1-methylquinoxaline-2,3(1H,4H)-dione
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Overview
Description
6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione is a heterocyclic compound belonging to the quinoxaline family. The molecular formula of this compound is C9H9N3O2, and it has a molecular weight of 191.19 g/mol.
Preparation Methods
The synthesis of 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione typically involves the alkylation of quinoxalines. One efficient method includes a one-pot reaction at room temperature using o-phenylenediamine and oxalic acid under solvent-free conditions . This green synthesis approach is advantageous due to its simplicity and environmental friendliness.
Chemical Reactions Analysis
6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: It can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of d-amino acid oxidase (DAAO), which has implications in treating neurological disorders.
Biology: The compound’s interaction with various enzymes makes it a valuable tool in enzymatic studies.
Mechanism of Action
The mechanism of action of 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione involves its interaction with the active site of d-amino acid oxidase (DAAO). The compound binds to the enzyme, inhibiting its activity and thereby affecting the metabolic pathways involving d-amino acids . This inhibition is crucial for its potential therapeutic effects in neurological conditions.
Comparison with Similar Compounds
6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione can be compared with other quinoxaline derivatives such as:
6-Methyl-1,4-dihydroquinoxaline-2,3-dione: This compound is similar in structure but lacks the amino group, which affects its reactivity and applications.
1,4-Dihydro-6-methylquinoxaline-2,3-dione: Another similar compound, differing in the position and type of substituents, which influences its chemical behavior and uses.
The unique presence of the amino group in 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione makes it particularly valuable for specific enzymatic interactions and medicinal applications.
Properties
IUPAC Name |
7-amino-4-methyl-1H-quinoxaline-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-12-7-3-2-5(10)4-6(7)11-8(13)9(12)14/h2-4H,10H2,1H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOJMOQTNUNYMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)NC(=O)C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599301 |
Source
|
Record name | 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123855-79-8 |
Source
|
Record name | 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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